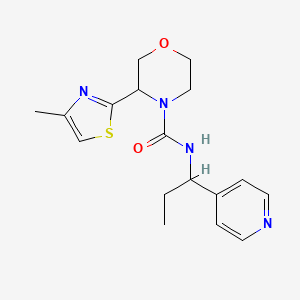
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one, also known as CPP, is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. It is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain neurotransmitters in the brain.
Mécanisme D'action
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one works by binding to and inhibiting the reuptake of neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an enhancement of neurotransmitter signaling and modulation of neuronal activity.
Biochemical and Physiological Effects
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, serotonin, and norepinephrine, which are associated with feelings of pleasure, happiness, and well-being. 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one in lab experiments is its ability to modulate the activity of specific neurotransmitters, which allows researchers to study the effects of these neurotransmitters on behavior and mood. However, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. One area of interest is its potential use as a therapeutic agent for depression and anxiety. Another area of interest is its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to investigate the long-term effects of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one use and its potential for abuse.
Conclusion
In conclusion, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one is a synthetic compound with unique properties that make it a valuable tool for scientific research. Its ability to modulate the activity of specific neurotransmitters has led to extensive research on its potential use as a therapeutic agent for various neurological disorders. While there are limitations to its use, further research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has the potential to lead to new treatments for depression, anxiety, and addiction.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one involves the reaction of cyclopropylamine with 3,3-dimethylbutyraldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. The purity and yield of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and addiction. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
1-cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)6-7-14-10-8-12(16)15(9-10)11-4-5-11/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKTCXDCYHBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1CC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
![1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea](/img/structure/B7633226.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)
![1-(Azepan-1-yl)-2-[3-[(2-methylpyrazol-3-yl)methylamino]-1,2,4-triazol-1-yl]ethanone](/img/structure/B7633278.png)
![6-Methyl-3-[(1-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B7633285.png)
![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7633289.png)